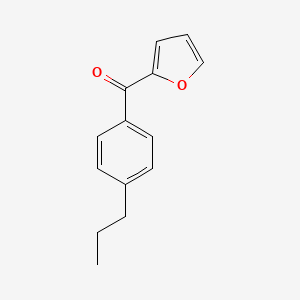

Furan-2-yl(4-propylphenyl)methanone

説明

Contextualization within Furan (B31954) Chemistry and Aromatic Ketone Structures

Furan-2-yl(4-propylphenyl)methanone is a molecule that integrates two key chemical motifs: a furan ring and an aromatic ketone structure. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. ijabbr.com This structure is a fundamental building block in a vast array of natural products and synthetic compounds with diverse biological activities. researchgate.netscispace.com The aromaticity of the furan ring, while less stable than that of benzene (B151609), imparts it with unique reactivity, making it a versatile intermediate in organic synthesis. ijabbr.com

Significance of Furan-2-yl(4-propylphenyl)methanone and Related Analogues in Chemical Space

The significance of Furan-2-yl(4-propylphenyl)methanone and its analogues lies in the diverse biological activities reported for compounds containing the furan-ketone scaffold. researchgate.netnih.gov Derivatives of 2-aroyl-furans and related benzofurans have been investigated for a range of pharmacological effects. mdpi.comnih.gov The combination of the furan moiety, known for its presence in antimicrobial and anticancer agents, with the aromatic ketone structure, a common feature in pharmacologically active molecules, creates a chemical space ripe for exploration.

Current Research Landscape and Emerging Trends for Furan-Containing Compounds

The current research landscape for furan-containing compounds is vibrant and multifaceted. A significant trend is the continued exploration of furan derivatives for their potential as therapeutic agents. Studies have demonstrated that furan-based molecules exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and antitumor properties. ijabbr.comscispace.com The development of novel synthetic methodologies to access functionalized furans with high efficiency and selectivity is another active area of research. researchgate.net

Furthermore, there is a growing interest in the application of furan-containing compounds in materials science. The rigid, planar structure of the furan ring makes it an attractive component for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of these materials through chemical modification of the furan core and its substituents is a key driver of this research.

Defined Research Objectives and Scope for Furan-2-yl(4-propylphenyl)methanone Investigations

Given the chemical context and the broader research trends, the investigation of Furan-2-yl(4-propylphenyl)methanone can be framed by several key research objectives. A primary objective would be the development of an efficient and scalable synthesis of the compound, likely through a Friedel-Crafts acylation of furan with 4-propylbenzoyl chloride or a related derivative. stackexchange.comgoogle.com

A second crucial objective would be the comprehensive characterization of the molecule's physicochemical properties. This would involve the use of various spectroscopic techniques to confirm its structure and elucidate its electronic properties.

The core of the research would then focus on exploring the potential applications of Furan-2-yl(4-propylphenyl)methanone. This would entail screening the compound for a range of biological activities, guided by the known pharmacological profiles of related furan-ketone derivatives. researchgate.netnih.gov The scope of such investigations would be to establish a baseline understanding of this specific molecule's properties and potential, thereby providing a foundation for future, more targeted research and development efforts.

Data Tables

Table 1: Representative 2-Aroyl-Furan Derivatives and their Reported Biological Activities

| Compound Name | R Group on Phenyl Ring | Reported Biological Activity | Reference |

| (5-(4-chlorophenyl)furan-2-yl)(phenyl)methanone | 4-Chloro | Antifungal | nih.gov |

| (5-(4-methoxyphenyl)furan-2-yl)(phenyl)methanone | 4-Methoxy | Antimicrobial | nih.gov |

| Furan-2-yl(p-tolyl)methanone | 4-Methyl | Antifungal | nih.gov |

| (5-bromo-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone | 4-Methoxy (on benzofuran) | Antimicrotubule Agent | mdpi.com |

Structure

3D Structure

特性

IUPAC Name |

furan-2-yl-(4-propylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-4-11-6-8-12(9-7-11)14(15)13-5-3-10-16-13/h3,5-10H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKZKPBNSKTRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Transformations

De Novo Synthesis of Furan-2-yl(4-propylphenyl)methanone

The creation of the title compound from basic precursors involves forming the central ketone group. The primary and most direct method for this is the Friedel-Crafts acylation, a classic and versatile reaction for forging carbon-carbon bonds to aromatic systems.

Exploration of Optimal Reaction Conditions for Ketone Formation

The synthesis of aryl-furan ketones is commonly achieved through Friedel-Crafts acylation. This involves the reaction of an acylating agent, typically an acyl halide or anhydride, with an aromatic substrate in the presence of a Lewis acid catalyst. For furan-2-yl(4-propylphenyl)methanone, this would involve the reaction of furan-2-carbonyl chloride with propylbenzene (B89791).

Research into the synthesis of similar (phenyl)(furan-2-yl)methanone derivatives has shown that the reaction conditions can be optimized for better yield and purity. mdpi.com Key parameters that are often adjusted include the choice of Lewis acid, the solvent, reaction temperature, and reaction time. For instance, in related syntheses, aluminum chloride (AlCl₃) is a common Lewis acid, and solvents like dichloromethane (B109758) (CH₂Cl₂), have been used effectively. mdpi.com Temperatures may range from 0 °C to room temperature or even gentle heating to 50–60 °C to drive the reaction to completion. mdpi.com The optimization process aims to find a balance between reaction rate and the minimization of side products, which can arise from the reactivity of the furan (B31954) ring. scielo.br

An alternative to the classic Friedel-Crafts acylation is the use of other catalytic systems. For example, solid acid catalysts or milder Lewis acids can be explored to reduce the potential for degradation of the sensitive furan moiety. The choice of solvent is also critical; while traditional solvents like dichloromethane are effective, greener alternatives such as acetonitrile (B52724) have been shown to provide a good balance between conversion and selectivity in related oxidative coupling reactions. scielo.br

A summary of typical reaction conditions explored for the synthesis of related aryl-furan ketones is presented below.

| Parameter | Condition | Rationale |

| Catalyst | AlCl₃, FeCl₃, ZnCl₂ | Strong Lewis acids to activate the acylating agent. |

| Solvent | Dichloromethane, 1,2-dichloroethane | Inert solvents that dissolve reactants and catalyst. |

| Temperature | 0 °C to 60 °C | To control reaction rate and minimize side reactions. mdpi.com |

| Reactants Ratio | Near-equimolar or slight excess of one reactant | To ensure complete conversion. |

Precursor Design and Synthesis Strategies

The primary precursors for the de novo synthesis of furan-2-yl(4-propylphenyl)methanone via Friedel-Crafts acylation are propylbenzene and a derivative of furan-2-carboxylic acid.

Propylbenzene : This is a commercially available starting material.

Furan-2-carbonyl chloride : This acylating agent is typically prepared from furan-2-carboxylic acid. A standard method for this conversion is the reaction of furan-2-carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.com Furan-2-carboxylic acid itself can be derived from furfural (B47365), a bio-renewable platform chemical obtained from lignocellulosic biomass, through oxidation. mdpi.com

Alternative synthetic strategies could involve:

Grignard Reagents : Reaction of a Grignard reagent, such as 4-propylphenylmagnesium bromide, with furan-2-carbonyl chloride or furan-2-carbonitrile. This approach requires careful control of reaction conditions to avoid side reactions.

Aldol (B89426) Condensation : While more complex, an aldol condensation pathway could be envisioned, potentially starting from furfural and a suitable ketone precursor to build the carbon skeleton, followed by oxidation and other transformations. osti.gov

The choice of strategy depends on factors like the availability of starting materials, desired scale, and the need to avoid harsh acidic conditions that could be detrimental to the furan ring.

Scalability Considerations for Synthetic Routes

For any synthetic route to be practical on a larger scale, several factors must be considered:

Cost and Availability of Starting Materials : The use of readily available and inexpensive precursors like propylbenzene and furan-2-carboxylic acid (derivable from furfural) makes the Friedel-Crafts route economically viable. mdpi.com

Reaction Safety and Waste Management : Large-scale Friedel-Crafts acylations require careful management of the highly reactive and corrosive Lewis acids like AlCl₃. The quenching process can be highly exothermic. The generation of acidic waste streams also needs to be addressed.

Purification Methods : Industrial-scale synthesis favors purification by crystallization or distillation over chromatographic methods, which are often costly and generate large amounts of solvent waste. Developing a synthetic protocol that yields a product pure enough to be crystallized directly from the reaction mixture is a key goal for scalability. researchgate.net

Process Optimization : Reducing the number of synthetic steps (atom economy), using catalytic rather than stoichiometric reagents, and minimizing reaction times are all crucial for an efficient and scalable process. researchgate.net Telescoping reactions, where multiple steps are performed in a single pot, can also significantly improve efficiency. researchgate.net

Post-Synthetic Derivatization and Functionalization of Furan-2-yl(4-propylphenyl)methanone Scaffolds

Once the core furan-2-yl(4-propylphenyl)methanone structure is synthesized, it can be further modified to create a library of related compounds. The molecule offers two main sites for derivatization: the furan ring and the 4-propylphenyl moiety.

Modifications of the Furan Ring System

The furan ring is an electron-rich heterocycle and is susceptible to electrophilic substitution. However, the presence of the deactivating carbonyl group at the 2-position will direct incoming electrophiles primarily to the 5-position.

Halogenation : The furan ring can be halogenated, typically at the 5-position. For instance, bromination of related (phenyl)(furan-2-yl)methanone structures has been successfully achieved using bromine in the presence of a catalyst like aluminum chloride at low temperatures. mdpi.com This introduces a handle for further cross-coupling reactions.

Nitration : Nitration of the furan ring can be challenging due to the ring's sensitivity to strong acids. Milder nitrating agents would be required to achieve this transformation without significant degradation.

Metalation and Cross-Coupling : The hydrogen at the 5-position can be removed by a strong base to form a metallated intermediate, which can then react with various electrophiles. This allows for the introduction of a wide range of functional groups.

Ring Opening/Transformation : Under certain conditions, the furan ring can undergo transformations. For example, oxidative dearomatization can lead to the formation of different cyclic structures. nih.gov

A table summarizing potential modifications to the furan ring is provided below.

| Reaction | Reagents | Position of Modification |

| Bromination | Br₂/AlCl₃ | 5-position mdpi.com |

| Formylation | Vilsmeier-Haack (POCl₃/DMF) | 5-position |

| Acylation | Acyl chloride/Lewis acid | 5-position |

Functionalization of the 4-Propylphenyl Moiety

The 4-propylphenyl group also presents several opportunities for functionalization.

Benzylic Functionalization : The propyl group has a benzylic position (the carbon atom attached to the aromatic ring) which is susceptible to radical reactions. For example, benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN would install a bromine atom, creating a reactive site for subsequent nucleophilic substitution or elimination reactions.

Electrophilic Aromatic Substitution : The phenyl ring itself can undergo further electrophilic substitution. The existing acyl group is a meta-director. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation would be expected to occur at the positions meta to the carbonyl group (i.e., the 3- and 5-positions of the phenyl ring). The activating effect of the propyl group would be overridden by the strongly deactivating and meta-directing ketone.

Oxidation of the Propyl Group : The propyl group can be oxidized under strong conditions to a carboxylic acid group, which can then be used for further derivatization, such as ester or amide formation.

A summary of potential modifications to the 4-propylphenyl moiety is shown in the table below.

| Reaction | Reagents | Position of Modification |

| Benzylic Bromination | NBS, AIBN | Benzylic position of the propyl group |

| Nitration | HNO₃/H₂SO₄ | 3- and 5-positions of the phenyl ring |

| Halogenation | Br₂/FeBr₃ | 3- and 5-positions of the phenyl ring |

| Side-chain Oxidation | KMnO₄ or Na₂Cr₂O₇ | Propyl group converted to a carboxylic acid |

Diversification via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The furan ring in furan-2-yl(4-propylphenyl)methanone can be functionalized using these methods, typically by first introducing a leaving group, such as a halogen, onto the furan ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.govnih.gov For the diversification of furan-2-yl(4-propylphenyl)methanone, a halogenated precursor, such as 5-bromo-furan-2-yl(4-propylphenyl)methanone, would be a suitable starting material. The reaction with various aryl or heteroaryl boronic acids can introduce a wide range of substituents at the 5-position of the furan ring.

General reaction conditions often involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or Na₂CO₃, and a suitable solvent system, which can include aqueous mixtures. scispace.comsioc-journal.cn For instance, the coupling of 2-bromobenzofurans with arylboronic acids has been successfully achieved in an ethanol/water mixture at 80 °C. scispace.com The reaction is known for its tolerance of various functional groups and can proceed under relatively mild conditions. sioc-journal.cnnih.gov

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgntu.edu.sg To apply this to furan-2-yl(4-propylphenyl)methanone, a halogenated derivative, for example, 5-iodo-furan-2-yl(4-propylphenyl)methanone, would be reacted with a terminal alkyne. This reaction introduces an alkynyl group onto the furan ring, which can serve as a versatile handle for further transformations.

Typical conditions for the Sonogashira reaction involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base, often an amine like triethylamine, which can also serve as the solvent. researchgate.net The reaction is generally carried out under anhydrous and anaerobic conditions, though newer methods have been developed that are less stringent. ntu.edu.sg The reactivity of the halide is a key factor, with iodides being more reactive than bromides. organic-chemistry.org

Synthesis of Hybrid Molecules and Conjugates

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a prominent strategy in drug discovery. Furan-2-yl(4-propylphenyl)methanone can serve as a building block for the synthesis of such hybrid molecules.

One approach involves the reaction of a functionalized furan-2-yl(4-propylphenyl)methanone derivative with another biologically active moiety. For instance, if a derivative contains a carboxylic acid group, it can be coupled with an amine-containing molecule to form an amide linkage. A study on N-(4-bromophenyl)furan-2-carboxamides demonstrated their synthesis and subsequent diversification via Suzuki-Miyaura coupling to create a library of hybrid compounds. ntu.edu.sg

Another strategy is to construct a new heterocyclic ring onto the furan-2-yl(4-propylphenyl)methanone core. For example, a palladium-catalyzed multicomponent carbonylative synthesis has been used to produce 2-(4-acylfuran-2-yl)acetamides from 2-propargyl-1,3-dicarbonyl compounds. scispace.com This demonstrates how a furan ring bearing an acyl group can be incorporated into more complex heterocyclic systems. The synthesis of furan-3(2H)-imine scaffolds from α,β-unsaturated ketones and anilines also highlights a pathway to hybrid structures. researchgate.net

The synthesis of furan-based molecules for applications in organic electronics often involves creating extended conjugated systems through methods like Suzuki coupling and Friedel-Crafts acylation, demonstrating the potential to build complex conjugates from furan precursors. rsc.org

Mechanistic Investigations of Synthetic Pathways

The primary synthetic route to furan-2-yl(4-propylphenyl)methanone is the Friedel-Crafts acylation of furan with 4-propylbenzoyl chloride. The mechanism of this electrophilic aromatic substitution reaction on furan is of significant interest due to the acid-sensitive nature of the furan ring.

The reaction is typically catalyzed by a Lewis acid, such as AlCl₃ or BF₃. The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon. The furan ring, acting as the nucleophile, then attacks the activated acylium ion. Due to the electron-rich nature of furan, the substitution occurs preferentially at the C2 (α) position.

A proposed mechanism for the regioselective Friedel-Crafts acylation of furan involves the formation of a resonance-stabilized cationic intermediate (a sigma complex). The subsequent loss of a proton from the C2 position, facilitated by the conjugate base of the Lewis acid, restores the aromaticity of the furan ring and yields the 2-acylfuran product. It has been noted that classical Friedel-Crafts conditions can lead to polymerization of furan, and milder catalysts or conditions are often preferred.

Mechanistic studies on related palladium-catalyzed reactions provide insights into the formation of derivatives. For example, the palladium-catalyzed synthesis of functionalized furans can proceed through a C-H activation/alkene insertion/annulation pathway. In the synthesis of 2-(4-acylfuran-2-yl)acetamides, a proposed mechanism involves the oxidative aminocarbonylation of a terminal triple bond to form a 2-ynamide intermediate, followed by a 5-exo-dig O-cyclization. scispace.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For furan-2-yl(4-propylphenyl)methanone, a complete understanding of its structure is achieved through one- and two-dimensional NMR experiments.

Comprehensive Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The furan (B31954) ring protons are expected to appear as distinct multiplets in the aromatic region. Specifically, the proton at position 5 of the furan ring (H-5') would likely be the most downfield due to its proximity to the carbonyl group, followed by the protons at positions 3 and 4. The phenyl ring protons would present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the propyl group would appear in the aliphatic region, with the methylene (B1212753) protons adjacent to the phenyl ring showing a triplet, the central methylene protons a sextet, and the terminal methyl protons a triplet.

Detailed Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Similar to the proton NMR data, specific experimental ¹³C NMR data for furan-2-yl(4-propylphenyl)methanone is not publicly documented. However, based on known data for related furan-2-yl ketones, the carbon spectrum can be anticipated. The carbonyl carbon is expected to have the most downfield chemical shift. The carbon atoms of the furan and phenyl rings will resonate in the aromatic region of the spectrum. The carbons of the propyl group will appear in the upfield aliphatic region. Analysis of substituent effects on the ¹³C NMR parameters of substituted furans indicates that the chemical shifts are influenced by both inductive and resonance effects of the substituents. peerj.com

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, within the furan ring and along the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For furan-2-yl(4-propylphenyl)methanone, NOESY could help to determine the preferred conformation of the molecule, particularly the relative orientation of the furan and phenyl rings.

While specific 2D NMR studies on furan-2-yl(4-propylphenyl)methanone are not published, the application of these techniques is standard practice for the structural confirmation of novel organic compounds. mdpi.com

Isotope Labeling Studies and Deuterium (B1214612) Isotope Shifts

Isotope labeling, particularly with deuterium (²H), is a powerful tool for elucidating reaction mechanisms and for aiding in spectral assignments. rsc.org In the context of furan-2-yl(4-propylphenyl)methanone, selective deuteration of specific positions on the furan or phenyl ring could be used to definitively assign proton and carbon signals in the NMR spectra. The introduction of deuterium causes a characteristic upfield shift in the ¹³C NMR spectrum for the directly attached carbon and, to a lesser extent, for carbons further away. This phenomenon, known as the deuterium isotope shift, can provide valuable structural information. For instance, studies on deuterated furan-2-carbaldehyde have demonstrated significant isotope shifts that aid in the detailed analysis of its vibrational and NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For furan-2-yl(4-propylphenyl)methanone (C₁₄H₁₄O₂), HRMS would provide a highly accurate mass measurement, confirming its elemental composition. While specific HRMS data for this compound is not available in published literature, it is a standard characterization technique for newly synthesized organic molecules. The fragmentation pattern observed in the mass spectrum would also provide structural information, with expected cleavages at the carbonyl group leading to characteristic fragment ions corresponding to the furanoyl and the 4-propylphenyl moieties.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Pathway Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns in the gas phase. For Furan-2-yl(4-propylphenyl)methanone, ESI-MS analysis, typically in positive ion mode, would begin with the identification of the protonated molecule, [M+H]⁺.

The fragmentation of this parent ion is dictated by the compound's structure, which features a furan ring, a carbonyl bridge, and a 4-propylphenyl group. The primary fragmentation events are expected to occur at the most labile bonds, particularly the C-C bonds adjacent to the carbonyl group. A proposed fragmentation pathway would likely involve the following key steps:

Acylium Ion Formation: The most common fragmentation pathway for ketones is the cleavage of the bond between the carbonyl carbon and the adjacent aromatic rings, known as α-cleavage. This would result in the formation of two primary acylium ions:

A furan-2-carbonylium ion (m/z 95), resulting from the cleavage of the bond between the carbonyl group and the 4-propylphenyl ring.

A 4-propylbenzoyl cation (m/z 147), from the cleavage of the bond between the carbonyl group and the furan ring.

Propyl Group Fragmentation: The 4-propylphenyl fragment could undergo further fragmentation through the loss of a propyl radical (•C₃H₇) or a propylene (B89431) molecule (C₃H₆) via a McLafferty-type rearrangement if a gamma-hydrogen is available, leading to subsequent fragment ions.

Furan Ring Fragmentation: The furanoyl cation can undergo characteristic ring-opening reactions or loss of carbon monoxide (CO). researchgate.net

These fragmentation patterns provide a detailed fingerprint of the molecule, allowing for its unambiguous identification and structural confirmation. researchgate.net

Gas Chromatography–Mass Spectrometry (GC–MS) for Purity and Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of Furan-2-yl(4-propylphenyl)methanone and identifying any volatile byproducts from its synthesis. mdpi.com Due to its volatility, the compound is well-suited for GC analysis, where it is separated from impurities based on its boiling point and interaction with the stationary phase of the GC column. restek.com

The coupled mass spectrometer then provides mass spectra for each separated component, allowing for positive identification. For purity assessment, the integrated area of the main compound's peak in the chromatogram is compared to the total area of all peaks. A high percentage indicates high purity. nih.gov

GC-MS is also crucial for detecting and identifying volatile byproducts that might be present from the synthesis, which typically involves a Friedel-Crafts acylation of propylbenzene (B89791) with furan-2-carbonyl chloride. Potential byproducts could include:

Unreacted starting materials (propylbenzene, furan-2-carbonyl chloride).

Solvents used in the reaction and purification steps.

Isomers of the final product (e.g., furan-2-yl(2-propylphenyl)methanone or furan-2-yl(3-propylphenyl)methanone) if the acylation is not perfectly regioselective.

Degradation products of the furan ring, which can be sensitive to acidic conditions sometimes used in synthesis. nih.govsemanticscholar.org

The method involves injecting the sample into a heated port, separation on a capillary column (such as an HP-5MS), and subsequent detection by a mass spectrometer operating in electron ionization (EI) mode. mdpi.comsemanticscholar.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation at specific frequencies corresponding to the vibrations of its bonds. The FT-IR spectrum of Furan-2-yl(4-propylphenyl)methanone would exhibit several characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations from both the furan and phenyl rings are expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The propyl group will show characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ region.

Carbonyl (C=O) Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ketone's carbonyl group is anticipated in the region of 1650-1680 cm⁻¹. This frequency is lower than that of a simple aliphatic ketone due to the electronic conjugation with both the furan and phenyl rings, which weakens the C=O double bond.

Aromatic C=C Stretch: Stretching vibrations of the C=C bonds within the furan and phenyl rings will produce several bands in the 1450-1600 cm⁻¹ range.

Furan Ring Vibrations: The furan ring has characteristic breathing and stretching modes, including a prominent C-O-C stretching vibration typically found around 1000-1250 cm⁻¹. researchgate.net

The precise positions of these bands provide a molecular fingerprint that is invaluable for structural confirmation.

Table 1: Predicted FT-IR Peak Assignments for Furan-2-yl(4-propylphenyl)methanone

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic (Furan & Phenyl) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Propyl) |

| 1650 - 1680 | C=O Stretch | Ketone (Conjugated) |

| 1450 - 1600 | C=C Stretch | Aromatic Rings |

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy provides information that is complementary to FT-IR. While IR spectroscopy measures changes in dipole moment, Raman spectroscopy detects changes in polarizability. This makes it particularly sensitive to non-polar and symmetric bonds.

For Furan-2-yl(4-propylphenyl)methanone, Raman spectroscopy would be especially useful for observing:

Symmetric Ring Breathing Modes: The symmetric breathing vibrations of the phenyl and furan rings, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum. researchgate.net

C=C and C-C Backbone Vibrations: The carbon-carbon double bonds in the aromatic rings and the single bonds forming the molecular backbone will show distinct Raman shifts. researchgate.net

Aliphatic C-H Bending Modes: While C-H stretching is visible in both techniques, the bending and deformation modes can show different relative intensities, aiding in a complete vibrational assignment.

By combining FT-IR and Raman data, a more comprehensive picture of the vibrational modes of the molecule can be achieved, leading to a more robust structural elucidation. researchgate.net

Table 2: Predicted Raman Shifts for Furan-2-yl(4-propylphenyl)methanone

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic (Furan & Phenyl) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Propyl) |

| 1650 - 1680 | C=O Stretch | Ketone (Conjugated) |

| ~1600 | Ring Breathing | Phenyl Ring |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Analysis of Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of Furan-2-yl(4-propylphenyl)methanone is characterized by strong absorptions due to its extensive conjugated system, which includes the furan ring, the carbonyl group, and the phenyl ring.

Two main types of electronic transitions are expected:

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in the molecule, these transitions are expected to result in strong absorption bands (high molar absorptivity) in the UV region, likely around 250-300 nm. physchemres.org The conjugation shifts the absorption to longer wavelengths (a bathochromic shift) compared to the non-conjugated chromophores.

n → π Transitions:* This lower-energy transition involves promoting a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition is symmetry-forbidden and thus results in a much weaker absorption band at a longer wavelength, often appearing as a shoulder on the more intense π → π* band, typically above 300 nm. physchemres.org

The solvent environment can influence the position of these absorption maxima. Polar solvents may cause a blue shift (hypsochromic shift) in the n → π* transition and a red shift (bathochromic shift) in the π → π* transition. researchgate.net Studying these solvatochromic shifts can provide insight into the electronic structure and polarity of the molecule's ground and excited states.

Table 3: Predicted UV-Vis Absorption Data for Furan-2-yl(4-propylphenyl)methanone

| Wavelength (λmax) | Transition Type | Chromophore |

|---|---|---|

| ~250-300 nm | π → π* | Furan-carbonyl-phenyl conjugated system |

Despite a comprehensive search for scientific literature, specific experimental data on the solvatochromic behavior of Furan-2-yl(4-propylphenyl)methanone is not available in the public domain. Research articles detailing the synthesis and spectroscopic analysis of this particular compound, which would include UV-Vis absorption spectra in a variety of solvents, could not be located.

The study of solvatochromism involves analyzing the shift in a compound's spectral bands (such as UV-Vis absorption maxima) in response to the polarity of the solvent. This analysis provides valuable insights into the electronic structure of a molecule and its interactions with its environment. Typically, this would involve dissolving the compound in a series of solvents with a wide range of polarities, from non-polar (e.g., hexane) to highly polar (e.g., water or methanol), and measuring the resulting absorption spectra.

While general principles of solvatochromism are well-established for classes of compounds related to Furan-2-yl(4-propylphenyl)methanone, such as other furan derivatives or aromatic ketones, the absence of specific data for this exact molecule prevents a detailed and accurate discussion of its solvatochromic properties. Generating data tables and discussing research findings would require access to published experimental results that are currently not available.

Therefore, the section on "" with a focus on "Solvatochromic Behavior" for Furan-2-yl(4-propylphenyl)methanone cannot be provided at this time.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a common approach for predicting molecular properties and is often used in the study of furan (B31954) derivatives.

Ground State Geometry Optimization and Conformational Analysis

To understand the three-dimensional structure of Furan-2-yl(4-propylphenyl)methanone, a ground state geometry optimization would be performed using DFT. This calculation determines the lowest energy arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. A conformational analysis would also be necessary to identify the most stable conformer, which is crucial as the rotation around the single bonds connecting the furan ring, the carbonyl group, and the phenyl ring can lead to different spatial arrangements of the atoms. For similar molecules, this analysis often reveals the planarity or non-planarity of the ring structures with respect to the carbonyl bridge.

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of Furan-2-yl(4-propylphenyl)methanone can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. In related furan-phenyl ketones, the HOMO is typically localized on the electron-rich furan ring and the phenyl ring, while the LUMO is often centered on the carbonyl group and the aromatic systems.

A hypothetical data table for the frontier molecular orbital energies of Furan-2-yl(4-propylphenyl)methanone, based on typical values for similar compounds, is presented below.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: These are hypothetical values for illustrative purposes and are not based on actual calculations for Furan-2-yl(4-propylphenyl)methanone.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For Furan-2-yl(4-propylphenyl)methanone, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atom of the carbonyl group and the oxygen within the furan ring, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Vibrational Frequency Computations and Correlation with Experimental Data

Theoretical vibrational frequencies can be calculated using DFT and are often used to interpret experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching or bending of bonds. By comparing the calculated frequencies with experimental data, a detailed assignment of the spectral bands can be made. For Furan-2-yl(4-propylphenyl)methanone, characteristic vibrational modes would include the C=O stretching of the ketone, C-H stretching of the aromatic rings and the propyl group, and various ring vibrations of the furan and phenyl moieties.

Advanced Computational Spectroscopic Prediction

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Computational methods can also predict the nuclear magnetic resonance (NMR) chemical shifts. These calculations are highly sensitive to the electronic environment of each nucleus. Theoretical ¹H and ¹³C NMR spectra for Furan-2-yl(4-propylphenyl)methanone would provide valuable information for confirming its structure. The calculated chemical shifts would be compared to experimental data, aiding in the assignment of each peak in the NMR spectrum to a specific hydrogen or carbon atom in the molecule.

A hypothetical table of calculated ¹³C NMR chemical shifts for Furan-2-yl(4-propylphenyl)methanone is provided below for illustrative purposes.

| Atom | Calculated Chemical Shift (ppm) |

| Carbonyl Carbon | 185.0 |

| Furan C2 | 152.0 |

| Furan C5 | 118.0 |

| Phenyl C1 (ipso) | 135.0 |

| Phenyl C4 (ipso) | 145.0 |

Note: These are hypothetical values for illustrative purposes and are not based on actual calculations for Furan-2-yl(4-propylphenyl)methanone.

Simulated IR and Raman Spectra for Conformational Assignment

Furan-2-yl(4-propylphenyl)methanone possesses conformational flexibility due to the rotation around the single bonds connecting the furan and phenyl rings to the central carbonyl group. These rotations give rise to different conformers, each with a unique energy and geometry. Identifying the most stable conformer is crucial for understanding the compound's properties.

Computational methods can be used to predict the infrared (IR) and Raman spectra for each potential conformer. By calculating the harmonic vibrational frequencies, researchers can generate theoretical spectra that correspond to specific molecular motions. globalresearchonline.netudayton.edu The process typically involves:

Optimizing the geometry of each possible conformer to find its lowest energy state.

Performing a frequency calculation at the optimized geometry to ensure it is a true minimum (no imaginary frequencies) and to obtain the vibrational modes and their corresponding intensities (for IR) and activities (for Raman).

The calculated spectra of the different conformers can then be compared. The conformer whose simulated spectrum most closely matches an experimentally obtained spectrum is likely the dominant one present in the sample. Key vibrational modes for Furan-2-yl(4-propylphenyl)methanone would be the carbonyl (C=O) stretch, various C-H stretching and bending modes, and the characteristic ring vibrations of the furan and phenyl moieties. globalresearchonline.net

Table 1: Representative Calculated Vibrational Frequencies for a Furan-Aryl Ketone This table is illustrative and based on typical values obtained from DFT calculations for analogous compounds.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3250 | Stretching of C-H bonds on the furan and phenyl rings. globalresearchonline.net |

| Carbonyl (C=O) Stretch | 1650-1680 | Stretching of the ketone's carbon-oxygen double bond. |

| Phenyl Ring C=C Stretch | 1580-1610 | In-plane stretching vibrations of the phenyl ring. |

| Furan Ring C=C Stretch | 1450-1550 | In-plane stretching vibrations of the furan ring. globalresearchonline.net |

| C-H In-Plane Bend | 1000-1300 | Bending motions of C-H bonds within the plane of the rings. globalresearchonline.net |

Reaction Mechanism Modeling

A primary synthetic route to Furan-2-yl(4-propylphenyl)methanone is the Friedel-Crafts acylation of furan with 4-propylbenzoyl chloride, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or boron trifluoride (BF₃). stackexchange.com This reaction is often challenging with sensitive substrates like furan, which can polymerize under harsh acidic conditions. stackexchange.com Computational modeling can provide critical insights into the reaction mechanism, helping to understand its intricacies and potential side reactions.

The Friedel-Crafts acylation proceeds through several key steps, each involving a high-energy transition state (TS). Locating and characterizing these transition states is a cornerstone of reaction mechanism modeling. nih.gov For the acylation of furan, the key steps to model would be:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the acyl chloride, facilitating the formation of a highly electrophilic acylium ion.

Electrophilic Attack: The acylium ion attacks the electron-rich furan ring (preferentially at the C2 position) to form a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. nih.gov

Deprotonation: A base removes a proton from the sigma complex, restoring the aromaticity of the furan ring and yielding the final product.

Computational chemists use algorithms to locate the saddle point on the potential energy surface that corresponds to each transition state. A subsequent frequency calculation is essential to characterize the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction path. researchgate.net

Once a transition state has been successfully characterized, a Reaction Coordinate Analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. This analysis maps the lowest energy path connecting the reactants to the products via the transition state. An IRC calculation confirms that the identified TS is indeed the correct one for the specific reaction step being investigated.

Table 2: Illustrative Energy Profile for Friedel-Crafts Acylation of Furan This table presents a hypothetical, yet plausible, relative energy profile for the key species involved. Energies are for illustrative purposes.

| Species | Description | Illustrative Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Furan + 4-propylbenzoyl chloride + AlCl₃ | 0.0 |

| TS1 | Transition state for acylium ion formation | +15.2 |

| Intermediate 1 | Acylium ion + [AlCl₄]⁻ | +5.7 |

| TS2 | Transition state for electrophilic attack on furan | +22.5 (Rate-Determining Step) |

| Intermediate 2 | Sigma Complex (Wheland Intermediate) | +12.1 |

| TS3 | Transition state for deprotonation | +14.5 |

Solvent Effects and Implicit Solvation Models in Computational Studies

Reactions are rarely performed in the gas phase; they are conducted in a solvent that can significantly influence reaction rates and equilibria. Computational models must account for these solvent effects to provide realistic predictions.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are a computationally efficient way to incorporate solvent effects. nih.gov These models treat the solvent as a continuous dielectric medium rather than modeling individual solvent molecules. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the dielectric. nih.govresearchgate.net

For the Friedel-Crafts acylation, which involves charged intermediates (acylium ion, sigma complex) and polar transition states, the choice of solvent is critical. A more polar solvent can stabilize these charged species more effectively than a nonpolar solvent, thereby lowering the activation energy and potentially accelerating the reaction. chemrxiv.org DFT calculations incorporating an implicit solvation model can be used to study the reaction in various solvents (e.g., dichloromethane (B109758), nitrobenzene, or carbon disulfide) to predict how the reaction profile changes and to help identify optimal reaction conditions. nih.gov

Crystallographic Analysis and Solid State Architectural Studies

Intermolecular Interactions and Supramolecular Assembly

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts

A detailed Hirshfeld surface analysis for Furan-2-yl(4-propylphenyl)methanone cannot be presented, as the crystallographic information file (CIF), which is a prerequisite for such a study, is not available in open-access crystallographic databases. This analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. univ-rennes1.frrsc.orgmdpi.comscirp.org

Hirshfeld Surface Analysis , in general, partitions crystal space into regions where the electron distribution of a promolecule (the molecule in its isolated, non-interacting state) is greater than that of all other promolecules. univ-rennes1.frrsc.org This partitioning creates a unique surface for each molecule within a crystal. The surface is colored based on various properties, such as d_norm, which combines the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. Red spots on a d_norm surface indicate close intermolecular contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts. rsc.org

Without experimental crystal structure data for Furan-2-yl(4-propylphenyl)methanone, it is impossible to generate these surfaces and plots or to provide a data table summarizing its specific intermolecular contacts.

Polymorphism and Crystal Engineering of Furan-2-yl(4-propylphenyl)methanone Derivatives

The study of polymorphism —the ability of a solid material to exist in multiple crystalline forms—is a critical aspect of materials science and pharmaceutical development. pharmacores.comsymbiosisonlinepublishing.comallfordrugs.comjagiellonskiecentruminnowacji.pl Different polymorphs of the same compound can exhibit significantly different physical properties, including solubility, melting point, stability, and bioavailability. pharmacores.comsymbiosisonlinepublishing.comuga.edu The specific polymorphic behavior of Furan-2-yl(4-propylphenyl)methanone has not been investigated in the scientific literature. Such a study would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and pressures) to identify if different crystal forms can be produced. pharmacores.com Characterization of these forms would typically be done using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and spectroscopy. jagiellonskiecentruminnowacji.pluga.edu

Crystal engineering is the discipline focused on the rational design and synthesis of crystalline solids with desired properties. fastercapital.comwikipedia.orgusherbrooke.cauoc.gr It utilizes an understanding of intermolecular interactions, such as hydrogen bonds and π–π stacking, to control the assembly of molecules into specific crystal architectures. wikipedia.orgusherbrooke.ca The ultimate goal is to tailor the bulk properties of a material by controlling its crystal structure. wikipedia.orgnih.gov

For Furan-2-yl(4-propylphenyl)methanone derivatives, crystal engineering strategies could theoretically be employed to:

Control Polymorphism: By introducing specific functional groups to the molecule, one could favor certain intermolecular interactions (supramolecular synthons) to reliably produce a desired polymorph.

Modify Physical Properties: Co-crystallization, the process of crystallizing two or more different molecules in the same crystal lattice, could be used. By selecting appropriate co-formers, it might be possible to create new solid forms with enhanced properties, such as improved solubility or stability.

Develop Functional Materials: The arrangement of molecules in the solid state dictates properties like non-linear optics or conductivity. Crystal engineering principles could guide the synthesis of derivatives that pack in a non-centrosymmetric fashion to achieve specific optical properties.

However, as there is no foundational research on the crystal structure or polymorphic behavior of Furan-2-yl(4-propylphenyl)methanone, any discussion of crystal engineering for its derivatives remains purely speculative. Such research would first require the successful crystallization and structural characterization of the parent compound.

Structure Activity Relationship Sar Studies and Rational Molecular Design in Vitro Focus

Systematic Exploration of Structural Modifications on Furan-2-yl(4-propylphenyl)methanone Scaffolds

The furan (B31954) ring is a key pharmacophoric element in many biologically active compounds. researchgate.net Its substitution pattern can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Research on related furan-containing compounds has shown that even slight changes to the furan nucleus can lead to distinguishable differences in biological activities. researchgate.net For instance, in a series of furan-based hydrazone compounds, substitutions on the furan ring were found to be critical for their biological effects. utripoli.edu.ly While specific studies on furan-2-yl(4-propylphenyl)methanone are limited in the public domain, the general principles of SAR suggest that introducing electron-donating or electron-withdrawing groups on the furan moiety would likely alter its activity. For example, the addition of a bromine atom to the furan ring in other series of furan-2-yl-methanone derivatives has been explored. mdpi.com

Table 1: Impact of Furan Ring Modifications on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Substituent at 5-position of Furan | Nature of Substituent | Expected Impact on Activity |

| H | Neutral | Baseline activity |

| CH₃ | Electron-donating | Potentially increased activity |

| NO₂ | Electron-withdrawing | Potentially altered selectivity or activity |

| Br | Halogen | May enhance binding through halogen bonding |

This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for direct substitutions on the furan ring of the title compound were not available in the searched literature.

Table 2: Inferred Impact of Phenyl Ring Modifications (Based on Related Compound Series)

| Modification of 4-Propylphenyl Moiety | Potential Effect | Rationale |

| Varying alkyl chain length (e.g., ethyl, butyl) | Altered lipophilicity and binding pocket fit | Fine-tuning hydrophobic interactions |

| Introduction of a hydroxyl group | Increased polarity, potential for H-bonding | May improve solubility and target interaction |

| Addition of a halogen (e.g., chloro, fluoro) | Modified electronic properties and potential for halogen bonding | Can influence binding affinity and metabolic stability |

| Replacement of propyl with a methoxy (B1213986) group | Altered electronic and steric profile | Introduction of a polar, electron-donating group |

The ketone linker is a central component of the furan-2-yl(4-propylphenyl)methanone structure, providing a specific geometry and electronic character. It can participate in hydrogen bonding as an acceptor. Bioisosteric replacement of the ketone group is a common strategy in medicinal chemistry to improve pharmacokinetic properties, reduce metabolic liabilities, or enhance target interactions. Potential bioisosteres for a ketone include oximes, hydrazones, or even a simple methylene (B1212753) bridge, each conferring different electronic and conformational properties. For instance, in other heterocyclic series, the replacement of a ketone with a thiazolidine-4-one or an azetidin-2-one (B1220530) has been shown to yield compounds with significant biological activities. researchgate.net The replacement of the ketone linker in the title compound with other functionalities would likely have a profound impact on its biological activity by altering the molecule's shape and electronic distribution.

Table 3: Potential Bioisosteric Replacements for the Ketone Linker

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Ketone (C=O) | Oxime (C=N-OH) | Introduces hydrogen bond donor capability |

| Ketone (C=O) | Hydrazone (C=N-NH₂) | Increases hydrogen bonding potential |

| Ketone (C=O) | Methylene bridge (-CH₂-) | Increased flexibility, reduced polarity |

| Ketone (C=O) | Thiazolidinone | Can introduce new interaction points and alter the scaffold's geometry |

Pharmacophore Development and Ligand-Based Drug Design (In Silico)

In the absence of a known protein target structure, ligand-based drug design methods become invaluable. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity. By aligning a set of active molecules, a common feature pharmacophore can be developed for furan-2-yl(4-propylphenyl)methanone and its analogs. This model would highlight the spatial relationships between the furan ring, the phenyl ring, the ketone linker, and the propyl group that are required for activity. Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules with the desired features or to guide the design of novel derivatives with improved potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. unram.ac.idcore.ac.uk For furan-2-yl(4-propylphenyl)methanone derivatives, a QSAR model could be developed by correlating various physicochemical descriptors (e.g., lipophilicity (logP), electronic parameters, steric properties) with their measured biological activity. unram.ac.iddigitaloceanspaces.com Such models can be used to predict the activity of untested compounds and to understand which properties are most important for activity. core.ac.ukresearchgate.net For example, a 2D-QSAR model for furanone derivatives identified the number of oxygen atoms and polar surface area as significant for their inhibitory activity. core.ac.uk A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a more detailed understanding by relating the 3D fields (steric and electrostatic) of the molecules to their activity. researchgate.net

Molecular Docking and Receptor Interaction Profiling (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor target. ijper.orgresearchgate.net If a potential protein target for furan-2-yl(4-propylphenyl)methanone is identified, molecular docking can be used to simulate its binding mode within the active site. ijper.orgnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov For instance, docking studies on other furan derivatives have shown interactions with key amino acid residues like tyrosine and phenylalanine through pi-pi stacking. ijper.org By understanding these interactions, modifications can be proposed to the furan-2-yl(4-propylphenyl)methanone structure to enhance its binding to the target, leading to improved potency and selectivity. researchgate.netnih.gov

Predicted Binding Modes and Affinities with Target Proteins

Computational docking simulations are a powerful tool for predicting how a ligand, such as Furan-2-yl(4-propylphenyl)methanone, might bind to the active site of a target protein. These predictions provide insights into the binding affinity, typically quantified by metrics like the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). However, without identified protein targets for Furan-2-yl(4-propylphenyl)methanone, no specific binding modes or affinity data can be reported.

Future research in this area would necessitate the identification of a biological target for this compound. Once a target is known, molecular docking studies could be performed to generate predictive models of its binding orientation and affinity.

Hotspot Identification for Ligand-Protein Interactions

The identification of "hotspots" within a protein's binding site—key amino acid residues that contribute significantly to the binding energy—is crucial for rational drug design. These hotspots are typically identified through techniques like site-directed mutagenesis or computational methods such as molecular dynamics simulations and free energy calculations. These analyses reveal the specific types of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for the ligand's potency and selectivity.

As with binding modes and affinities, the absence of a known protein target for Furan-2-yl(4-propylphenyl)methanone means that no specific hotspot interactions have been identified or characterized. Elucidating these would be a critical next step following the identification of a biological target and initial binding studies.

Further research is required to unlock the therapeutic potential of Furan-2-yl(4-propylphenyl)methanone, beginning with the fundamental steps of target identification and initial biochemical and cellular screening.

Investigations of Biological Activities and Underlying Mechanisms in Vitro Only

Antimicrobial and Antifungal Activity Assessment (In Vitro)

There is currently no available data from in vitro studies to assess the antimicrobial and antifungal efficacy of Furan-2-yl(4-propylphenyl)methanone.

Evaluation against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

No research has been published on the in vitro activity of Furan-2-yl(4-propylphenyl)methanone against Gram-positive bacteria such as Staphylococcus aureus.

Evaluation against Gram-Negative Bacterial Strains

Information regarding the in vitro evaluation of Furan-2-yl(4-propylphenyl)methanone against Gram-negative bacterial strains is not present in the current body of scientific literature.

Antifungal Efficacy against Fungal Pathogens (e.g., Candida albicans)

There are no available studies on the in vitro antifungal activity of Furan-2-yl(4-propylphenyl)methanone against fungal pathogens like Candida albicans.

Anti-tuberculosis Activity (In Vitro)

The in vitro anti-tuberculosis potential of Furan-2-yl(4-propylphenyl)methanone has not been reported in any published research.

Anti-inflammatory and Antioxidant Potential (In Vitro)

Specific data on the in vitro anti-inflammatory and antioxidant properties of Furan-2-yl(4-propylphenyl)methanone is not available.

Inhibition of Albumin Denaturation Assays

No studies have been found that investigate the ability of Furan-2-yl(4-propylphenyl)methanone to inhibit albumin denaturation, a common in vitro assay for assessing anti-inflammatory potential.

Free Radical Scavenging Capacity (e.g., DPPH, ABTS assays)

The evaluation of a compound's ability to neutralize free radicals is a key indicator of its antioxidant potential. Two common in vitro methods for this assessment are the DPPH and ABTS assays.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. researchgate.netnih.gov This neutralization process leads to a color change from deep purple to yellow, which is measured spectrophotometrically at approximately 517 nm. nih.gov The degree of color change is proportional to the scavenging activity of the compound.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. nih.gov In the presence of an antioxidant, the ABTS radical is reduced, causing the solution to decolorize. nih.gov The change in absorbance is monitored to quantify the compound's radical scavenging capacity. nih.gov

While these assays are standard for evaluating the antioxidant properties of various furan-containing molecules, specific data detailing the DPPH or ABTS radical scavenging capacity of Furan-2-yl(4-propylphenyl)methanone is not available in the reviewed scientific literature.

Anti-arthritic Activity (In Vitro)

In vitro anti-arthritic activity is often assessed through the inhibition of protein denaturation. nih.govglobalresearchonline.net Since protein denaturation is a contributing factor to the inflammatory processes in arthritis, a compound's ability to prevent it can suggest anti-arthritic potential. researchgate.netthepharmajournal.com

The standard assay involves inducing denaturation of a protein, commonly egg albumin or bovine serum albumin, through heat. nih.govresearchgate.net The test compound is added to the protein solution, and the mixture is incubated and then heated. nih.gov The turbidity of the resulting solution is measured spectrophotometrically to determine the extent of protein denaturation. nih.gov A lower turbidity in the presence of the compound compared to the control indicates inhibition of denaturation.

This method is widely used for screening various compounds, but specific results for the in vitro anti-arthritic activity of Furan-2-yl(4-propylphenyl)methanone via protein denaturation or other assays are not documented in the available sources.

Enzyme Inhibitory Activity (In Vitro)

Targeting specific enzymes is a primary strategy in drug discovery. In vitro assays are essential for determining if a compound can inhibit the activity of enzymes involved in disease pathways.

Protein Tyrosine Kinase (PTK) Inhibition

Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signal transduction pathways. Their dysregulation is implicated in numerous diseases, including cancer, making them an attractive target for therapeutic inhibitors. mdpi.com

Studies on a series of furan-2-yl(phenyl)methanone derivatives have shown that these compounds can exhibit significant in vitro PTK inhibitory activity. mdpi.comnih.gov The general structure involves a benzene (B151609) ring connected to a furan (B31954) ring via a carbonyl group. mdpi.com Research into the structure-activity relationships of this class of compounds has revealed several key insights:

Hydroxyl Groups: The presence of hydroxyl groups on the phenyl ring is considered essential for PTK inhibitory activity. mdpi.com

Halogenation: The introduction of a bromine atom at the C-5 position of the furan ring was found to enhance activity. However, adding a second bromine at the C-4 position resulted in a loss of activity. mdpi.com

Several derivatives exhibited more potent PTK inhibition than the reference compound, genistein. mdpi.com While these findings are promising for the furan-2-yl(phenyl)methanone scaffold, specific IC₅₀ values for Furan-2-yl(4-propylphenyl)methanone were not reported in this study.

Table 1: In Vitro PTK Inhibitory Activity of Selected Furan-2-yl(phenyl)methanone Derivatives

Data sourced from Molecules 2011, 16(6), 4897-911. mdpi.com

Proteasome Inhibition (e.g., β5 catalytic subunit)

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins within the cell. The 20S proteasome core contains the catalytic subunits, including the beta 5 (PSMB5) subunit, which exhibits chymotrypsin-like activity, cleaving proteins after large hydrophobic residues. wikipedia.orgnih.gov Inhibition of the proteasome, particularly the β5 subunit, is a validated strategy in cancer therapy.

Despite the importance of this enzyme target, there is no information in the searched literature to suggest that Furan-2-yl(4-propylphenyl)methanone has been investigated for its potential to inhibit the β5 catalytic subunit of the proteasome.

Other Enzyme Targets and Their Mechanisms

The structural features of furan-containing compounds make them candidates for interacting with various other enzymes. For instance, studies on the related compound 1-furan-2-yl-3-pyridin-2-yl-propenone demonstrated that it is metabolized in vitro by carbonyl reductase (CBR) and, to a lesser extent, 11β-hydroxysteroid dehydrogenase (11β-HSD) in rat liver fractions. nih.gov This indicates that furan-containing molecules can serve as substrates and potential inhibitors for reductases involved in biotransformation. nih.gov However, specific studies on other enzyme targets for Furan-2-yl(4-propylphenyl)methanone are not available.

DNA and Biomolecular Interaction Studies (In Vitro)

Investigating the direct interaction of a compound with DNA is crucial for understanding its mechanism of action, particularly for potential anticancer agents. In vitro studies can determine if a compound binds to DNA and the nature of this interaction. For example, studies on structurally different furan-containing diamidines, such as furamidine, have shown that these molecules can act as DNA minor groove binders. nih.gov These investigations, however, were not performed on Furan-2-yl(4-propylphenyl)methanone. Research on the parent furan molecule has shown that its metabolite can form adducts with nucleosides in vitro, but this does not directly translate to the larger, substituted methanone (B1245722) compound. There is currently no published data from in vitro studies on the DNA or biomolecular interaction of Furan-2-yl(4-propylphenyl)methanone.

Mechanisms of DNA Binding (e.g., Intercalation, Groove Binding)

There is no available scientific literature that has investigated or determined the mechanisms by which Furan-2-yl(4-propylphenyl)methanone may bind to DNA. Consequently, it is unknown whether this compound acts as an intercalator, a groove binder, or interacts with DNA through other mechanisms.

Binding Affinities and Stoichiometries

No studies have been published that measure the binding affinity or the stoichiometry of the interaction between Furan-2-yl(4-propylphenyl)methanone and DNA.

Cellular Mechanisms of Action (In Vitro)

The cellular effects of Furan-2-yl(4-propylphenyl)methanone remain uncharacterized in the scientific literature.

Cellular Uptake and Localization Studies

There are no published studies detailing the uptake of Furan-2-yl(4-propylphenyl)methanone by cells or its subsequent subcellular localization.

Target Identification within Cellular Systems

Research to identify the specific molecular targets of Furan-2-yl(4-propylphenyl)methanone within cellular systems has not been reported.

Modulation of Signal Transduction Pathways

There is no information available on whether Furan-2-yl(4-propylphenyl)methanone can modulate any signal transduction pathways within cells.

Exploration of Applications in Materials Science

Design and Synthesis of Furan-2-yl(4-propylphenyl)methanone as Monomeric Units for Polymerization

There is no specific research available detailing the design and synthesis of Furan-2-yl(4-propylphenyl)methanone explicitly for use as a monomeric unit in polymerization. While general methods for the synthesis of furan (B31954) derivatives are well-established, such as the Friedel-Crafts acylation, specific protocols tailored to producing polymer-grade Furan-2-yl(4-propylphenyl)methanone have not been reported in the reviewed literature. organic-chemistry.org

Integration into Polymer Scaffolds for Novel Material Properties

Consistent with the lack of information on its use as a monomer, there are no available studies on the integration of Furan-2-yl(4-propylphenyl)methanone into polymer scaffolds. The potential effects of incorporating this compound on the mechanical, thermal, or other properties of polymers remain uninvestigated.

Applications in Functional Organic Materials

Given the absence of research on its polymerization and material properties, there are no documented applications of Furan-2-yl(4-propylphenyl)methanone in functional organic materials. The potential for this compound to be utilized in areas such as organic electronics, sensors, or advanced coatings is yet to be explored.

Q & A

Q. Table 1: Key Reaction Parameters

| Reaction Type | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | THF | 70°C | 75-85% | |

| Condensation | Acetone | Reflux | 60-70% |

Basic: How is Furan-2-yl(4-propylphenyl)methanone characterized in purity and structure?

Methodological Answer:

Use a combination of analytical techniques:

- IR Spectroscopy: Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and furan C-O-C vibrations at ~1015 cm⁻¹ .

- Mass Spectrometry: Exact mass (calculated for C₁₄H₁₄O₂): 214.0994; compare with experimental ESI-MS data .

- X-ray Crystallography: Resolve crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule systems) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis due to volatile solvents (e.g., THF, acetonitrile) .

- Waste Disposal: Collect organic waste in halogen-free containers for incineration .

Advanced: How can crystallographic data resolve structural ambiguities in Furan-2-yl(4-propylphenyl)methanone?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 296 K .

- Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen atom positioning. Typical R-factor: <0.05 .

- Example: A related methanone derivative showed a dihedral angle of 45° between furan and aryl rings, confirmed via SHELX refinement .

Advanced: How does Furan-2-yl(4-propylphenyl)methanone interact with biological targets?

Methodological Answer:

- Molecular Docking: Simulate interactions using AutoDock Vina; prioritize hydrophobic interactions with IL-4/IL-10 residues (e.g., Arg86 in IL-4 forms π-cation bonds with the furan ring) .

- Validation: Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Q. Table 2: Interaction Analysis

| Target Protein | Interaction Type | Key Residues | Reference |

|---|---|---|---|

| IL-4 | π-cation | Arg86 | |

| IL-10 | Hydrophobic | Met21 |

Advanced: How to address contradictions in spectroscopic data across studies?

Methodological Answer:

- Case Study: Discrepancies in NMR chemical shifts may arise from solvent polarity (e.g., CDCl₃ vs. DMSO-d₆). Re-run spectra under standardized conditions .

- Resolution: Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) .

Advanced: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。